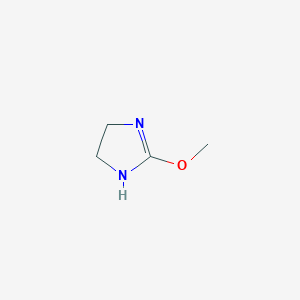
3-メチル-4-ニトロアニリン
説明
3-Methyl-4-nitroaniline, also known as 3-MNA, is an organic compound with the molecular formula C7H8N2O2. It is an aromatic amine that is widely used as a precursor in the synthesis of pharmaceuticals and other organic compounds. 3-MNA is a colorless, crystalline solid that is soluble in most organic solvents, including water. It has a pungent odor and is stable under normal conditions.
科学的研究の応用
ニトロアニリンの化学的還元
3-メチル-4-ニトロアニリンは、他のニトロアニリンと同様に、管理されていない工業開発のために水系に放出された高毒性汚染物質です . その変換と除去のためのさまざまな方法が検討されてきました . さまざまなナノ触媒システムを用いたニトロアニリンの化学的還元は、このようなアプローチの1つであり、大きな関心を集めています .
染料の合成
ニトロアニリンは、3-メチル-4-ニトロアニリンを含め、染料の合成など、さまざまな産業で原料として過剰に使用されています . それらは、不十分に処理された産業廃水の主要成分として、水生貯水池に定期的に放出されます .
医薬品
3-メチル-4-ニトロアニリンは、医薬品の合成における原料として使用されます . これは、医薬品業界で重要な化合物となっています .
ガムインヒビターと抗酸化剤
3-メチル-4-ニトロアニリンのもう1つの用途は、ガムインヒビターと抗酸化剤の製造です . これらは、食品・飲料、医薬品、化粧品業界など、さまざまな業界で重要です .
家禽用医薬品
作用機序
Target of Action
3-Methyl-4-nitroaniline is a chemical compound with the molecular formula C7H8N2O2
Mode of Action
The exact mode of action of 3-Methyl-4-nitroaniline is not well-documented. Nitroaromatic compounds are generally known to undergo enzymatic reduction, which can lead to the formation of reactive species. These species can cause oxidative stress and damage to cellular components .
Biochemical Pathways
A study on a similar compound, n-methyl-4-nitroaniline, showed that it can be degraded aerobically by pseudomonas sp, indicating that it might be involved in certain microbial metabolic pathways .
Pharmacokinetics
Its metabolism might involve enzymatic reduction, and it is likely to be excreted via renal or hepatic routes .
Result of Action
Safety data sheets indicate that it may cause skin and eye irritation, and it may be toxic if swallowed, in contact with skin, or if inhaled .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Methyl-4-nitroaniline. For instance, its stability can be affected by light, temperature, and pH . Moreover, its action and efficacy can be influenced by the presence of other substances in the environment, such as enzymes capable of reducing nitroaromatic compounds .
特性
IUPAC Name |
3-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAYEWBTLKOEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209973 | |
| Record name | 4-Nitro-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
611-05-2 | |
| Record name | 3-Methyl-4-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-m-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 611-05-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitro-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes MNA a good candidate for nonlinear optical applications?
A: MNA exhibits a substantial second-order nonlinear susceptibility, a property that allows it to efficiently generate second harmonic light. This is attributed to its molecular structure, featuring an electron-donating amino group and an electron-withdrawing nitro group connected to a conjugated π-electron system. This arrangement leads to a large molecular hyperpolarizability, which is further enhanced in the crystalline state due to the specific arrangement of MNA molecules. [, ]
Q2: Can MNA be incorporated into polymer matrices for NLO applications?
A: Yes, MNA can be integrated into polymer matrices to create composite materials with nonlinear optical properties. [] These composites can offer advantages such as ease of processing and flexibility compared to single crystals. The morphology of MNA crystals within the polymer matrix, such as grain size and orientation, significantly impacts the second harmonic generation efficiency and angular distribution of the output light. []
Q3: How does the thickness of an MNA crystal affect its second harmonic generation capabilities?
A: Research indicates that even thin films of MNA, ranging from 1 to 20 μm, can efficiently generate second harmonic light over a broad spectral range (600-1400 nm). [] Notably, these thin crystals exhibit spectral interference fringes due to coherence length dispersion, which can be advantageous for specific applications. Furthermore, the high nonlinear optical coefficient of MNA allows it to achieve comparable doubling efficiencies to thicker crystals of other materials like KDP. []
Q4: Are there any computational methods used to study the nonlinear optical properties of MNA?
A: Yes, computational chemistry techniques, such as the semiempirical AM1 method, are employed to calculate the molecular hyperpolarizability of MNA and predict the nonlinear susceptibility of its crystals. [] These methods provide valuable insights into the relationship between molecular structure and NLO properties, guiding the design of new materials with enhanced performance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





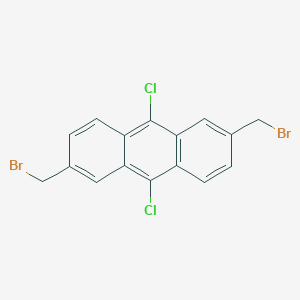
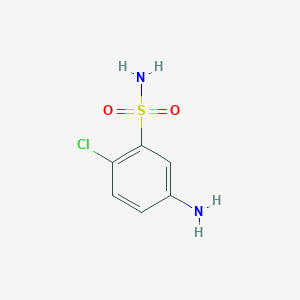



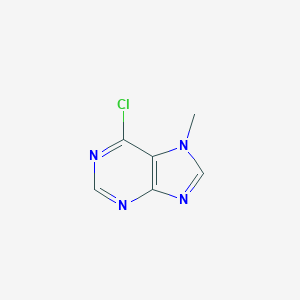
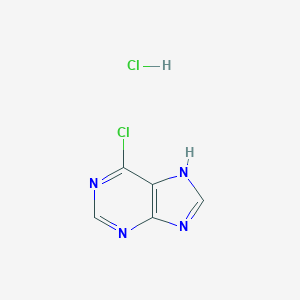
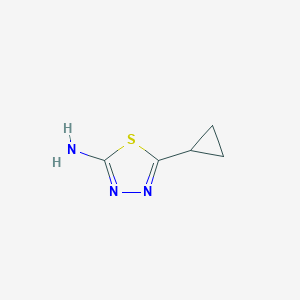
![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)
